molecular formula C11H24N2O2S B7508831 N-(diethylsulfamoyl)-N-methylcyclohexanamine

N-(diethylsulfamoyl)-N-methylcyclohexanamine

Cat. No.: B7508831
M. Wt: 248.39 g/mol
InChI Key: GZTGRVWDDKBVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diethylsulfamoyl)-N-methylcyclohexanamine, also known as DESM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESM belongs to the class of amine compounds and has been shown to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(diethylsulfamoyl)-N-methylcyclohexanamine is not fully understood. It has been suggested that this compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit unique biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of glutamate receptors, which may be responsible for its analgesic effects. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(diethylsulfamoyl)-N-methylcyclohexanamine has several advantages for lab experiments. It exhibits high selectivity and potency, which makes it a useful tool for investigating the role of serotonin and norepinephrine in the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, which limits its translational potential.

Future Directions

There are several future directions for research on N-(diethylsulfamoyl)-N-methylcyclohexanamine. One area of interest is investigating the potential use of this compound in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. Another area of interest is investigating the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound has significant potential for further research in the field of neuroscience.

Synthesis Methods

N-(diethylsulfamoyl)-N-methylcyclohexanamine is synthesized through a multistep process that involves the reaction of cyclohexanone with methylamine followed by N-methylation and sulfamoylation with diethylsulfate. The final product is obtained through a purification process involving recrystallization and column chromatography. The synthesis method of this compound has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

N-(diethylsulfamoyl)-N-methylcyclohexanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. The unique biochemical and physiological effects of this compound make it a promising candidate for further research in the field of neuroscience.

Properties

IUPAC Name

N-(diethylsulfamoyl)-N-methylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S/c1-4-13(5-2)16(14,15)12(3)11-9-7-6-8-10-11/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTGRVWDDKBVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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